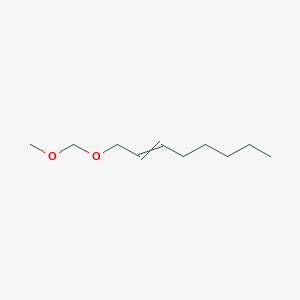
2-Octene, 1-(methoxymethoxy)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octene, 1-(methoxymethoxy)-, (Z)- is an organic compound with the molecular formula C10H20O2. It is a derivative of 2-Octene, characterized by the presence of a methoxymethoxy group attached to the first carbon of the octene chain. The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s physical and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octene, 1-(methoxymethoxy)-, (Z)- typically involves the following steps:
Starting Material: The synthesis begins with 2-Octene, which can be obtained through the catalytic hydrogenation of 1-Octyne.
Methoxymethylation: The key step involves the introduction of the methoxymethoxy group. This can be achieved by reacting 2-Octene with methoxymethyl chloride (MOM-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity for the (Z)-isomer.
Industrial Production Methods
While specific industrial production methods for 2-Octene, 1-(methoxymethoxy)-, (Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using continuous flow reactors for better control, and employing purification techniques like distillation or chromatography to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Octene, 1-(methoxymethoxy)-, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives. Common reducing agents include hydrogen gas (H2) with a palladium catalyst.
Substitution: The methoxymethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with a strong nucleophile like sodium hydride (NaH) can replace the methoxymethoxy group with a different substituent.
Common Reagents and Conditions
Oxidation: m-CPBA, OsO4, and hydrogen peroxide (H2O2) in solvents like dichloromethane or acetone.
Reduction: H2 with palladium on carbon (Pd/C) catalyst in ethanol or methanol.
Substitution: NaH in tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Octene, 1-(methoxymethoxy)-, (Z)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for selective reactions, making it valuable in organic synthesis.
Biology: The compound can be used in studies involving lipid metabolism and membrane fluidity due to its hydrophobic nature.
Industry: Used in the production of specialty chemicals, including surfactants and lubricants, due to its amphiphilic properties.
Wirkmechanismus
The mechanism by which 2-Octene, 1-(methoxymethoxy)-, (Z)- exerts its effects depends on the specific reaction or application:
Oxidation: The double bond in the compound reacts with oxidizing agents, forming epoxides or diols through a concerted mechanism.
Reduction: The double bond is hydrogenated in the presence of a catalyst, leading to the formation of a saturated alkane.
Substitution: The methoxymethoxy group undergoes nucleophilic attack, resulting in the substitution of the group with another functional group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Octene, (Z)-: Lacks the methoxymethoxy group, making it less reactive in certain substitution reactions.
2-Octene, 1-(methoxymethoxy)-, (E)-: The (E)-isomer has substituents on opposite sides of the double bond, leading to different physical and chemical properties.
1-Octene: A linear alkene without the methoxymethoxy group, used primarily in polymer production.
Uniqueness
2-Octene, 1-(methoxymethoxy)-, (Z)- is unique due to its specific (Z)-configuration and the presence of the methoxymethoxy group. This combination allows for selective reactions and applications that are not possible with other similar compounds.
Eigenschaften
CAS-Nummer |
142509-33-9 |
|---|---|
Molekularformel |
C10H20O2 |
Molekulargewicht |
172.26 g/mol |
IUPAC-Name |
1-(methoxymethoxy)oct-2-ene |
InChI |
InChI=1S/C10H20O2/c1-3-4-5-6-7-8-9-12-10-11-2/h7-8H,3-6,9-10H2,1-2H3 |
InChI-Schlüssel |
FCCBDYUHRQJWDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC=CCOCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


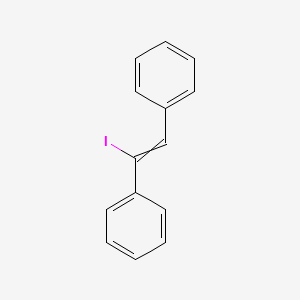
![Ethanone, 1-[2-[(2-methylphenoxy)methyl]phenyl]-2-(methylsulfinyl)-](/img/structure/B12549512.png)
![N,N'-[Ethene-1,2-diyldi(4,1-phenylene)]bis[N-(3-methylphenyl)aniline]](/img/structure/B12549513.png)
![1,4-Bis[(2-ethylhexyl)oxy]-2,5-diiodobenzene](/img/structure/B12549519.png)
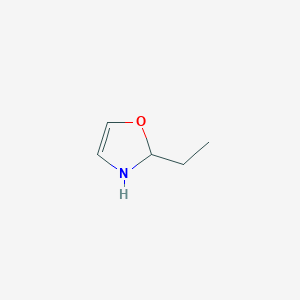
![6-[Bis(4-methoxyphenyl)-phenylmethoxy]hexan-1-ol;phosphoric acid](/img/structure/B12549545.png)
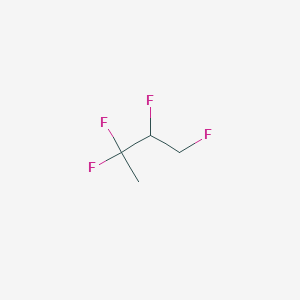

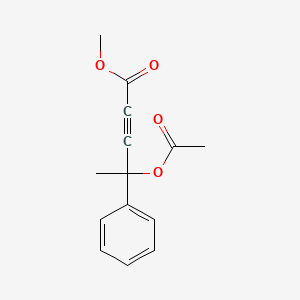
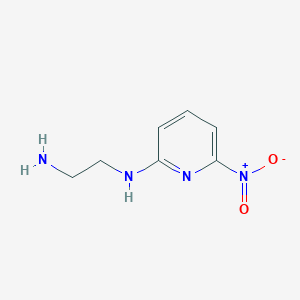
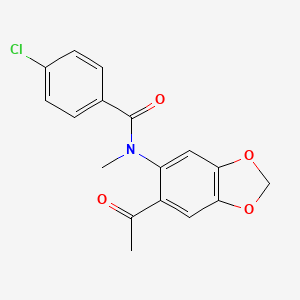
![2-{[tert-Butyl(dimethyl)silyl]oxy}-1-methyl-5-[(triphenylmethyl)disulfanyl]-1H-indole](/img/structure/B12549581.png)

![1-Cyclopropyl-3-[3,4-dichloro-2-(methylsulfanyl)phenyl]propane-1,3-dione](/img/structure/B12549589.png)
